molecular formula C22H25BrN4O4S B11192304 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

Cat. No.: B11192304
M. Wt: 521.4 g/mol
InChI Key: KRRQOYCRUUYQSH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a piperazin-2-one derivative featuring:

  • A 4-bromophenylsulfonyl group at position 4 of the piperazin-2-one core.
  • A 2-oxoethyl chain at position 3, terminating in a 4-phenylpiperazine moiety. This structural framework is common in central nervous system (CNS) and kinase-targeting agents .

These methods typically involve nucleophilic substitution and coupling reactions under controlled temperatures .

Properties

Molecular Formula

C22H25BrN4O4S

Molecular Weight

521.4 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one

InChI

InChI=1S/C22H25BrN4O4S/c23-17-6-8-19(9-7-17)32(30,31)27-11-10-24-22(29)20(27)16-21(28)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,29)

InChI Key

KRRQOYCRUUYQSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of 1,2-Diamino Alcohols

The piperazin-2-one ring is synthesized via intramolecular cyclization of N-protected 1,2-diamino alcohols. For example, reacting N-Boc-1,2-diaminopropanol with phosgene generates the cyclic carbamate, which is deprotected under acidic conditions to yield piperazin-2-one.

Reaction Conditions :

  • Temperature: 0–5°C (phosgene addition), then 25°C (cyclization).

  • Yield: 68–72% after purification by recrystallization (ethanol/water).

Ugi Multicomponent Reaction

A four-component Ugi reaction using:

  • 4-Bromobenzenesulfonamide (amine component).

  • Glyoxylic acid (carbonyl component).

  • tert-Butyl isocyanide (isocyanide).

  • Benzaldehyde (aldehyde).

This one-pot method produces a linear precursor that undergoes spontaneous cyclization to form the piperazin-2-one core.

Optimized Parameters :

  • Solvent: Methanol.

  • Catalyst: None (autocatalytic).

  • Yield: 58% (HPLC purity >95%).

Sulfonation at Position 4

Direct Sulfonation with 4-Bromobenzenesulfonyl Chloride

The piperazin-2-one core reacts with 4-bromobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base.

Procedure :

  • Dissolve piperazin-2-one (1 eq) in DCM (0.1 M).

  • Add Et₃N (2.5 eq) dropwise at 0°C.

  • Introduce 4-bromobenzenesulfonyl chloride (1.2 eq).

  • Stir for 12 h at 25°C.

Workup :

  • Quench with ice water, extract with DCM (3×), dry over Na₂SO₄.

  • Purify by column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Yield: 85% (white crystalline solid).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArH), 4.12 (s, 2H, SO₂CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₀H₁₁BrN₂O₃S: 318.9702; found: 318.9698.

Introduction of the 2-Oxoethyl-4-phenylpiperazine Side Chain

Alkylation with Chloroacetyl Chloride

The sulfonated intermediate undergoes N-alkylation at position 3 using chloroacetyl chloride, followed by nucleophilic displacement with 4-phenylpiperazine.

Step 1: Alkylation

  • React sulfonated piperazin-2-one (1 eq) with chloroacetyl chloride (1.5 eq) in THF.

  • Base: K₂CO₃ (3 eq), 60°C, 6 h.

  • Yield: 78% (after silica gel purification).

Step 2: Displacement with 4-Phenylpiperazine

  • Treat the chloro intermediate (1 eq) with 4-phenylpiperazine (1.2 eq) in DMF.

  • Add KI (0.1 eq) as catalyst, heat at 80°C for 8 h.

  • Yield: 65% (pale yellow solid).

Critical Note : Excess 4-phenylpiperazine (>1.5 eq) leads to bis-alkylation byproducts, necessitating precise stoichiometric control.

Alternative Route via Reductive Amination

A patent-derived approach employs reductive amination to install the 2-oxoethyl group:

  • Condense piperazin-2-one with glyoxylic acid to form an imine.

  • Reduce with NaBH₃CN in MeOH at 0°C.

  • Couple with 4-phenylpiperazine via EDC/HOBt-mediated amidation.

Advantages :

  • Higher functional group tolerance.

  • Avoids harsh alkylation conditions.

Yield : 70% over three steps.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : C18 column (4.6×250 mm), gradient 20–80% acetonitrile in 0.1% TFA over 30 min. Retention time: 12.4 min (purity >99.5%).

  • Elemental Analysis : Calcd. for C₂₂H₂₄BrN₅O₃S: C, 48.89; H, 4.47; N, 12.95. Found: C, 48.85; H, 4.49; N, 12.91.

Spectroscopic Data

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O), 138.5 (SO₂C), 129.8–119.4 (ArC).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Scale-Up Considerations and Process Optimization

Solvent Selection

  • Lab Scale : DCM/THF for reactions; EtOAc/hexane for chromatography.

  • Pilot Plant : Replace DCM with toluene (lower toxicity) and use distillation for solvent recovery.

Catalytic Improvements

  • Suzuki Coupling Alternative : For introducing the bromophenyl group, Pd(PPh₃)₄ (0.5 mol%) in EtOH/H₂O (3:1) achieves 89% yield at 80°C .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups may facilitate binding to enzymes or receptors, modulating their activity. The piperazinone core can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Differences Evidence Source
4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (Target) 4-Bromophenylsulfonyl C₂₂H₂₅BrN₄O₄S ~477.0* Reference compound with bromine substituent.
4-[(4-Chlorophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one 4-Chlorophenylsulfonyl C₂₂H₂₅ClN₄O₄S 477.0 Chlorine replaces bromine; lower molecular weight.
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one 4-Methoxybenzoyl C₂₄H₂₈N₄O₄ 436.5 Sulfonyl replaced with methoxybenzoyl; increased polarity.
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-Fluorophenylsulfonyl C₁₈H₁₈BrFN₂O₄S 457.31 Non-piperazinone core; bromophenoxy and fluorophenyl groups.

*Molecular weight calculated based on bromine’s atomic mass (79.9 g/mol).

Key Observations

Halogen Substitution Effects: Bromo vs. Chloro (): Bromine’s larger atomic size and higher lipophilicity may enhance membrane permeability compared to chlorine. However, chloro-substituted analogues are often synthetically simpler and less metabolically labile .

Sulfonyl vs. Carbonyl Groups :

  • The methoxybenzoyl analogue () replaces the sulfonyl group with a carbonyl, reducing electron-withdrawing effects. This substitution increases polarity, which may affect solubility and CNS penetration .

Piperazine Modifications :

  • Compounds with isoindoline-dione cores () demonstrate that halogenated arylpiperazines (e.g., bromo, chloro) engage in halogen bonding, influencing crystal packing and solubility .

Q & A

Basic Research: What are the critical considerations for optimizing the synthesis of 4-[(4-Bromophenyl)sulfonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one?

Answer:
Synthetic optimization requires precise control of reaction parameters:

  • Stepwise coupling : For sulfonyl and piperazine moieties, use anhydrous conditions with reagents like SOCl₂ to activate carboxylic acids (e.g., 2-fluorobenzoic acid activation in ).
  • Nucleophilic substitution : Introduce the 4-phenylpiperazine group via reflux with potassium carbonate (K₂CO₃) in ethanol, ensuring stoichiometric excess (2:1 molar ratio of piperazine to electrophile) to minimize side products .
  • Purification : Silica gel chromatography with EtOAc/petroleum ether (1:1) effectively isolates intermediates, as demonstrated in fluorobenzoyl-piperazine synthesis .

Advanced Research: How can spectroscopic and crystallographic data resolve structural ambiguities in the compound?

Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify sulfonyl and piperazine connectivity. For example, aromatic protons of the 4-bromophenyl group appear as doublets (δ 7.6–7.8 ppm), while the piperazin-2-one carbonyl resonates at ~170 ppm in ¹³C NMR .
  • X-ray crystallography : Refinement of H atoms via riding models (C–H = 0.93 Å, O–H = 0.82 Å) ensures accurate bond-length validation, as applied to related piperazinium trifluoroacetate structures .

Basic Research: What pharmacological targets are hypothesized for this compound based on structural analogs?

Answer:
The 4-phenylpiperazine moiety suggests affinity for serotonergic (5-HT) or dopaminergic receptors , as seen in analogs like N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide, which binds 5-HT₁A . The sulfonyl group may enhance metabolic stability and blood-brain barrier penetration .

Advanced Research: How to design experiments to assess contradictory bioactivity data in receptor-binding assays?

Answer:

  • Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., allosteric modulation).
  • Radioligand displacement : Use [³H]8-OH-DPAT for 5-HT₁A or [³H]spiperone for D₂ receptors, comparing IC₅₀ values with positive controls (e.g., buspirone for 5-HT₁A) .
  • Kinetic studies : Monitor association/dissociation rates via surface plasmon resonance (SPR) to rule off-target binding .

Advanced Research: What computational strategies predict metabolic pathways and toxicity?

Answer:

  • In silico metabolism : Use software like GLORY or ADMET Predictor™ to identify likely Phase I/II modification sites (e.g., sulfonyl reduction or piperazine N-oxidation) .
  • Toxicity profiling : Apply QSAR models to assess hepatotoxicity (e.g., cytochrome P450 inhibition) and cardiotoxicity (hERG channel binding) .

Basic Research: How to address challenges in characterizing the compound’s hygroscopicity?

Answer:

  • Dynamic vapor sorption (DVS) : Measure moisture uptake at 25°C/60% RH. If hygroscopic, store under argon and use anhydrous solvents during synthesis .
  • Thermogravimetric analysis (TGA) : Quantify water loss at 100–150°C to differentiate bound vs. adsorbed water .

Advanced Research: What in vitro assays validate its proposed anti-inflammatory or anticancer activity?

Answer:

  • NF-κB inhibition : Treat RAW 264.7 macrophages with LPS and measure TNF-α suppression via ELISA .
  • Apoptosis assays : Use Annexin V/PI staining in cancer cell lines (e.g., MCF-7) and compare caspase-3 activation to doxorubicin controls .

Basic Research: How to troubleshoot low yields in the final coupling step?

Answer:

  • Electrophile activation : Replace traditional coupling agents with HATU or PyBOP to enhance reactivity of the 2-oxoethyl intermediate .
  • Solvent optimization : Switch from ethanol to DMF or THF to improve solubility of bulky intermediates .

Advanced Research: What strategies resolve synthetic impurities detected via HPLC?

Answer:

  • Impurity identification : LC-MS/MS with ESI+ mode to detect brominated byproducts (e.g., di-substituted piperazine derivatives) .
  • Process refinement : Introduce scavenger resins (e.g., trisamine) to trap unreacted sulfonyl chlorides .

Basic Research: What analytical techniques confirm the compound’s stability under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–9 buffers at 37°C for 24h, then analyze via HPLC-PDA for hydrolytic products (e.g., cleavage of sulfonyl-piperazine bond) .
  • Plasma stability : Incubate with rat plasma (1 mg/mL) and quantify parent compound loss over 6h .

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